molecular formula C19H20N4O2S B11197592 N~2~-benzyl-N~2~-methyl-5-[(4-methylphenyl)sulfonyl]pyrimidine-2,4-diamine

N~2~-benzyl-N~2~-methyl-5-[(4-methylphenyl)sulfonyl]pyrimidine-2,4-diamine

Cat. No.: B11197592
M. Wt: 368.5 g/mol
InChI Key: NIPMBRZQGVQTMM-UHFFFAOYSA-N
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Description

N2-BENZYL-N2-METHYL-5-(4-METHYLBENZENESULFONYL)PYRIMIDINE-2,4-DIAMINE is a complex organic compound with a pyrimidine core. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-BENZYL-N2-METHYL-5-(4-METHYLBENZENESULFONYL)PYRIMIDINE-2,4-DIAMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: This step involves the condensation of appropriate aldehydes and amines to form the pyrimidine ring.

    Introduction of the Benzyl and Methyl Groups: The benzyl and methyl groups are introduced through alkylation reactions using benzyl chloride and methyl iodide, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N2-BENZYL-N2-METHYL-5-(4-METHYLBENZENESULFONYL)PYRIMIDINE-2,4-DIAMINE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding amines.

Scientific Research Applications

N2-BENZYL-N2-METHYL-5-(4-METHYLBENZENESULFONYL)PYRIMIDINE-2,4-DIAMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N2-BENZYL-N2-METHYL-5-(4-METHYLBENZENESULFONYL)PYRIMIDINE-2,4-DIAMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N2-Methyl-5-(3,4,5-trimethoxybenzyl)pyrimidine-2,4-diamine: Similar in structure but with different substituents on the pyrimidine ring.

    N2-Benzyl-5-methylpyridine-2,4-diamine: Shares the benzyl and methyl groups but has a pyridine core instead of a pyrimidine core.

Uniqueness

N2-BENZYL-N2-METHYL-5-(4-METHYLBENZENESULFONYL)PYRIMIDINE-2,4-DIAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C19H20N4O2S

Molecular Weight

368.5 g/mol

IUPAC Name

2-N-benzyl-2-N-methyl-5-(4-methylphenyl)sulfonylpyrimidine-2,4-diamine

InChI

InChI=1S/C19H20N4O2S/c1-14-8-10-16(11-9-14)26(24,25)17-12-21-19(22-18(17)20)23(2)13-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H2,20,21,22)

InChI Key

NIPMBRZQGVQTMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)N(C)CC3=CC=CC=C3

Origin of Product

United States

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